

Core Pharmacodynamic Profile

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Compound Focus: Ortataxel

CAS No.: 186348-23-2

Cat. No.: S548182

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The table below summarizes the established and researched pharmacodynamic properties of **ortataxel**.

Property	Description
Primary Mechanism of Action	Microtubule stabilization; binds to β -tubulin, stabilizing microtubule assembly, suppressing dynamic instability, and arresting cell cycle at the G2/M phase, leading to apoptosis [1] [2].
Key Molecular Target	β -subunit of tubulin heterodimer [1].
Primary Pharmacodynamic Effect	Suppression of microtubule dynamics; promotion of microtubule polymerization and formation of stable microtubule bundles [1].
Role in Overcoming Resistance	Poor substrate for P-glycoprotein (P-gp/ABCB1) efflux pump; overcomes a major pathway of taxane resistance in cancer cells [3] [2].

Key Experimental Data and Efficacy

Preclinical and clinical studies provide quantitative data on **ortataxel**'s activity.

Study Model / Trial	Key Findings	Experimental Context
Mouse Xenografts (Human Breast Carcinoma, MX-1)	Oral ortataxel as effective as IV paclitaxel [3].	Demonstrates oral efficacy in vivo.
Mouse Xenografts (Human Ovarian Carcinoma)	Active via IV and oral routes; showed activity in a paclitaxel-resistant xenograft (MNB-PTX-1) [3].	Demonstrates ability to overcome resistance.
Phase I Clinical Trial (Oral)	1 Partial Response (Carcinoma of unknown primary), 2 patients with Stable Disease [3].	Patients with treatment-refractory solid tumors.
Phase II Clinical Trial (Recurrent GBM)	6-month PFS rate: 11.4% (4/35 patients). Main toxicities: Neutropenia (13.2%), Hepatotoxicity (13.2%), Leukopenia (15.8%) [4].	IV ortataxel in recurrent glioblastoma patients.

Detailed Experimental Protocols

For researchers, understanding the key methodologies used to evaluate **ortataxel** is critical.

- **In Vitro Cytotoxicity Assay (MTT/XTT)**
 - **Purpose:** To determine the concentration that inhibits 50% of cell growth (IC50) and compare potency against other taxanes, especially in resistant cell lines [2].
 - **Procedure:** Seed cancer cells (e.g., MCF-7, MCF-7R) in 96-well plates. After 24 hours, treat with a concentration gradient of **ortataxel**, paclitaxel, and other comparators for 48-72 hours. Add MTT reagent and incubate to allow formazan crystal formation by viable cells. Solubilize crystals with DMSO and measure absorbance at 570 nm. Calculate cell viability and IC50 values using non-linear regression [2].
- **In Vivo Efficacy Study (Mouse Xenograft)**
 - **Purpose:** To evaluate the antitumor activity of **ortataxel** in a live animal model [3].
 - **Procedure:** Implant human cancer cells (e.g., MX-1 breast carcinoma) subcutaneously into immunodeficient mice. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups. Administer **ortataxel** (orally or intravenously) and a control compound (e.g., IV paclitaxel) at the maximum tolerated dose (MTD) on a set schedule (e.g.,

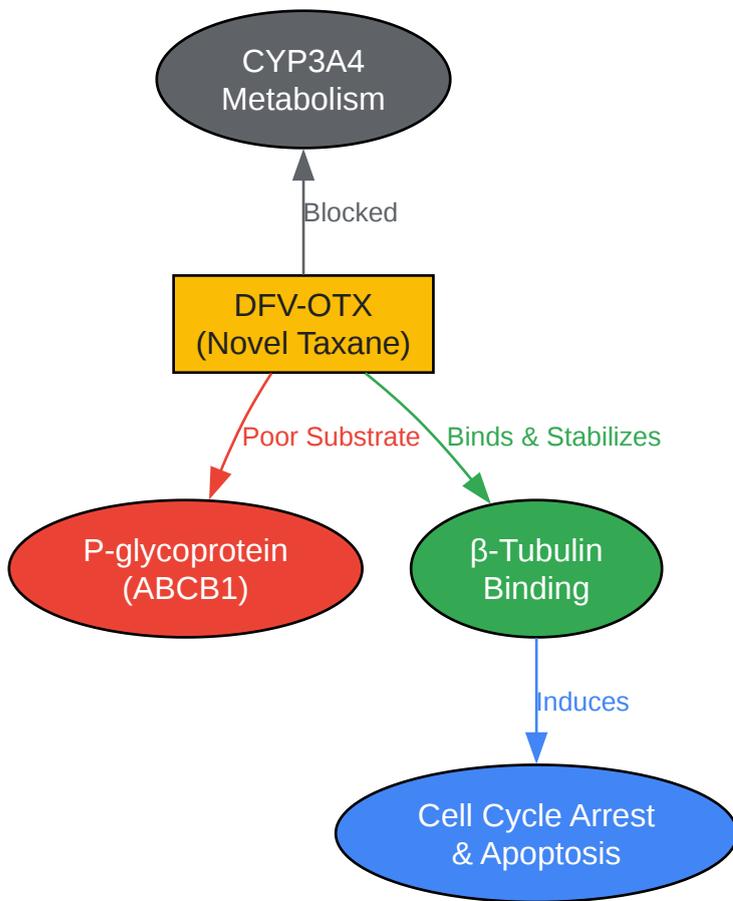
every 3 weeks). Monitor and measure tumor volumes and animal body weights 2-3 times weekly. Calculate tumor growth inhibition (TGI%) [3].

- **LC-MS/MS Bioanalysis for Pharmacokinetics**

- **Purpose:** To accurately measure plasma concentrations of **ortataxel** and its metabolites for bioavailability and pharmacokinetic studies [5].
- **Procedure:** Extract **ortataxel** from plasma samples (e.g., 100 μ L mouse plasma) using protein precipitation with acetonitrile. Separate analytes using a C18 reversed-phase HPLC column with a gradient mobile phase (e.g., water/acetonitrile with formic acid). Detect and quantify using a mass spectrometer with an electrospray ionization (ESI) source in Selected Reaction Monitoring (SRM) mode [5].

Research into Next-Generation Derivatives

Research continues to develop even more potent and stable analogues. **Difluorovinyl-ortataxel (DFV-OTX)** is a novel derivative designed to block metabolic hydroxylation by CYP 3A4 enzymes, a pathway that can limit the efficacy of **ortataxel** [2].



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DFV-OTX acts on tubulin, evades Pgp, and resists CYP3A4 metabolism

Studies show DFV-OTX exhibits **significantly stronger cytotoxicity** against paclitaxel-resistant MCF-7R breast cancer cells than paclitaxel or other 3rd-generation taxanes. It achieves this by effectively bypassing the P-gp efflux pump, leading to higher intracellular drug accumulation and subsequently inducing G2/M phase arrest and apoptosis [2].

Interpretation and Research Context

- **Overcoming MDR is a Key Advantage:** **Ortataxel**'s primary research and development value lies in its ability to evade the P-gp efflux pump, a major mechanism of multidrug resistance [3] [2]
- **Clinical Development Status:** While **ortataxel** advanced to Phase II trials for cancers like metastatic breast cancer and recurrent glioblastoma, its development appears to have stalled. The Phase II GBM trial did not meet its primary efficacy endpoint, though a subset of patients experienced long-term benefit [4] [6]

- **Foundation for New Derivatives:** **Ortataxel** serves as a crucial chemical scaffold. The development of DFV-OTX demonstrates how structural modifications can further enhance metabolic stability and potency [2]

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